6-bromo-1-chloroisoquinoline-3-carboxylic acid

Catalog No.
S6514972
CAS No.
1596913-82-4
M.F
C10H5BrClNO2
M. Wt
286.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-1-chloroisoquinoline-3-carboxylic acid

CAS Number

1596913-82-4

Product Name

6-bromo-1-chloroisoquinoline-3-carboxylic acid

IUPAC Name

6-bromo-1-chloroisoquinoline-3-carboxylic acid

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

InChI

InChI=1S/C10H5BrClNO2/c11-6-1-2-7-5(3-6)4-8(10(14)15)13-9(7)12/h1-4H,(H,14,15)

InChI Key

AEFJCOJDNVHAHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(C=C2C=C1Br)C(=O)O)Cl

6-Bromo-1-chloroisoquinoline-3-carboxylic acid is a heterocyclic compound characterized by its isoquinoline structure, which includes a bromine atom at the 6-position and a chlorine atom at the 1-position. The carboxylic acid group is located at the 3-position of the isoquinoline ring. This compound has a molecular formula of C₉H₅BrClN and a molecular weight of 242.50 g/mol . It appears as a yellow solid and is moderately soluble in water, indicating its potential utility in various chemical applications.

Typical for isoquinoline derivatives, including:

  • Electrophilic Substitution: The presence of the bromine and chlorine atoms makes it susceptible to electrophilic aromatic substitution reactions.
  • Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, particularly under basic conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of other derivatives .

6-Bromo-1-chloroisoquinoline-3-carboxylic acid exhibits notable biological activities. It has been identified as an inhibitor of various cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition can impact pharmacokinetics and drug interactions . Additionally, its isoquinoline structure suggests potential activities against various biological targets, including anti-cancer properties and effects on neurotransmitter systems.

Several methods can be employed to synthesize 6-bromo-1-chloroisoquinoline-3-carboxylic acid:

  • Bromination and Chlorination: Starting from isoquinoline, bromination can be achieved using bromine in an appropriate solvent followed by chlorination using thionyl chloride or phosphorus pentachloride.
  • Carboxylation: The introduction of the carboxylic acid group can be accomplished via carbon dioxide under high pressure in the presence of a suitable catalyst.
  • Multi-step Synthesis: A combination of these reactions may also be used to yield the final product efficiently .

The compound finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential lead compound for drug development.
  • Chemical Research: Used as a reagent in organic synthesis and material science.
  • Agricultural Chemistry: Investigated for potential use in agrochemicals due to its inhibitory properties against certain biological pathways .

Interaction studies indicate that 6-bromo-1-chloroisoquinoline-3-carboxylic acid can interact with various enzymes and receptors due to its structural features. Its ability to inhibit cytochrome P450 enzymes suggests significant implications for drug-drug interactions and metabolic pathways. Further studies are warranted to elucidate its full interaction profile with biological systems .

Several compounds share structural similarities with 6-bromo-1-chloroisoquinoline-3-carboxylic acid. Below is a comparison highlighting their unique aspects:

Compound NameSimilarityUnique Features
5-Bromo-1-chloroisoquinoline0.97Different position of bromine; potential different activity profile.
6-Bromo-2-chloroquinoline0.89Different ring structure; may exhibit different reactivity.
5-Bromo-1-chloro-6-methylisoquinoline0.85Methyl group addition alters solubility and reactivity.
4-Bromo-3-chloroisoquinoline0.79Chlorine at different position; may affect biological activity differently.

Each compound's unique substituents influence its chemical behavior and biological activity, making them valuable in different research contexts.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

284.91922 g/mol

Monoisotopic Mass

284.91922 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-25-2023

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